molecular formula C17H16BrClN2OS B2810884 5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1106750-23-5

5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

Cat. No.: B2810884
CAS No.: 1106750-23-5
M. Wt: 411.74
InChI Key: KLMVQXLGTCXDRI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture, featuring an imidazo[2,1-b]thiazole core fused with hydroxy and phenyl substituents, makes it a compound of significant interest for exploring novel therapeutic pathways. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex heterocyclic systems or as a candidate for biological screening. The primary research applications and mechanism of action for this specific compound are not yet fully detailed in the available scientific literature. Further investigation is required to elucidate its precise biological targets, such as potential interactions with enzyme families or receptor sites, and to define its specific research value in areas like [e.g., oncology, infectious disease, or neuroscience]. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-chlorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN2OS.BrH/c18-14-8-6-13(7-9-14)17(21)12-19(15-4-2-1-3-5-15)16-20(17)10-11-22-16;/h1-9,21H,10-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMVQXLGTCXDRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethyl acetate and may be carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Fluorophenyl Analog: 5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium Bromide
  • Structural Differences : The primary distinction lies in the halogen substituent (Cl vs. F) on the phenyl ring. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine .
  • Molecular Weight :
    • Fluorophenyl analog: 377.28 g/mol (C₁₇H₁₄BrFN₂S) .
    • Chlorophenyl analog: Estimated ~393.73 g/mol (Cl adds ~16.45 g/mol vs. F).
  • Synthetic Routes: Both compounds likely share similar synthesis pathways, such as cyclization of hydrazonoyl bromides with thiocyanate derivatives, as seen in related imidazothiazolium systems .
Hydroxy-Substituted Thiadiazole Derivatives
  • Example: 2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (Compound 20, ). Core Structure: Replaces the imidazo[2,1-b]thiazolium core with a thiadiazole ring. Functional Groups: Retains phenolic -OH and aromatic substituents but lacks the cationic bromine counterion. Physicochemical Data:
  • Melting Point: 176°C (vs. undetermined for the target compound).
  • IR Spectroscopy: Shared -OH stretching (~3433 cm⁻¹) but distinct NH bands in thiadiazole derivatives .

Physicochemical and Spectral Properties

Property Target Compound (Cl) Fluorophenyl Analog (F) Thiadiazole Derivative (Compound 20)
Molecular Formula C₁₇H₁₄BrClN₂S C₁₇H₁₄BrFN₂S C₁₄H₁₁N₃OS
Molecular Weight (g/mol) ~393.73 377.28 269.32
Key IR Bands (cm⁻¹) Not reported 3433 (OH), 3115 (NH) 3433 (OH), 3115 (NH)
1H-NMR Features Not reported Aromatic protons (7.03–8.69 ppm) Aromatic and NH₂ signals

Research Implications and Gaps

  • Analytical Gaps : Missing data for the target compound (e.g., melting points, NMR/IR spectra) limit direct comparisons. Further studies should prioritize these analyses.

Biological Activity

5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antibacterial, antiviral, and enzyme inhibitory properties, supported by relevant data tables and case studies.

The compound features a complex structure characterized by the presence of a thiazole ring and multiple aromatic substituents. Its molecular formula is C18H17ClN2OSC_{18}H_{17}ClN_2OS with a molecular weight of approximately 348.85 g/mol. The presence of the chlorophenyl group enhances its biological activity through various mechanisms.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance:

  • Screening Results : Compounds derived from similar structures showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
CompoundBacterial StrainActivity Level
5-(4-Chlorophenyl)-...Salmonella typhiModerate
5-(4-Chlorophenyl)-...Bacillus subtilisStrong

2. Antiviral Activity

The antiviral potential of related compounds has been explored with promising results. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole were synthesized and tested for activity against the tobacco mosaic virus, indicating the potential for broader antiviral applications .

3. Enzyme Inhibition

The compound has shown significant enzyme inhibitory effects:

  • Acetylcholinesterase Inhibition : Several synthesized derivatives demonstrated strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases.
CompoundIC50 Value (µM)Enzyme Target
Compound A0.63 ± 0.001Acetylcholinesterase
Compound B2.14 ± 0.003Urease

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of derivatives based on the imidazo[2,1-b]thiazole framework and evaluated their biological activities. The results indicated that modifications at the phenyl position significantly influenced both antibacterial and enzyme inhibitory activities .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of thiazole-containing compounds revealed that the introduction of electron-withdrawing groups like chlorine at specific positions enhanced their potency against bacterial strains and increased their binding affinity to target enzymes .

Q & A

Advanced Synthesis Optimization

Q: How can researchers optimize the multi-step synthesis of this brominated imidazo-thiazolium compound to improve yield and purity? A:

  • Key Parameters : Focus on reaction conditions such as solvent polarity (e.g., acetonitrile for SN2 reactions), temperature control (50–80°C for cyclization steps), and catalyst selection (e.g., triethylamine for deprotonation).
  • Analytical Validation : Use HPLC with UV detection (λ = 254 nm) to monitor intermediates and LC-MS for mass confirmation.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate the final product .

Computational-Experimental Integration

Q: What computational methods are effective for predicting reaction pathways or stability of this compound? A:

  • Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates.
  • Solvent Effects : Apply COSMO-RS simulations to predict solvation energies and optimize solvent selection.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Structural Characterization Challenges

Q: How should researchers resolve ambiguities in structural elucidation caused by tautomerism or dynamic proton exchange? A:

  • Spectroscopic Techniques : Combine 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to map proton-carbon correlations and distinguish tautomers.
  • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to slow proton exchange and resolve splitting patterns.
  • X-ray Crystallography : Prioritize single-crystal growth in DMSO/water mixtures to confirm absolute stereochemistry .

Data Contradiction Analysis

Q: How to address discrepancies in reported biological activity data for structurally analogous compounds? A:

  • Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., assay type, cell line variability).
  • Experimental Replication : Standardize protocols (e.g., fixed IC50 measurement conditions: 72-hour incubation, 5% CO2_2).
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., substituent electronegativity, logP) influencing activity .

Pharmacological Mechanism Hypotheses

Q: What methodological strategies can elucidate the mechanism of action for this compound’s potential bioactivity? A:

  • Target Prediction : Use molecular docking (AutoDock Vina) against kinase or GPCR libraries to prioritize targets.
  • Cellular Assays : Perform RNA-seq profiling post-treatment to identify differentially expressed pathways (e.g., apoptosis, inflammation).
  • In Vivo Validation : Use zebrafish models for rapid toxicity and efficacy screening, followed by murine xenograft studies .

Stability and Degradation Profiling

Q: How to design stability studies under varying pH and temperature conditions for regulatory compliance? A:

  • Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (254 nm) for 48 hours.
  • Analytical Monitoring : Track degradation products via UPLC-PDA and high-resolution MS (Q-TOF).
  • Kinetic Modeling : Use pseudo-first-order kinetics to estimate degradation rates and shelf life .

Advanced Analytical Method Development

Q: What hyphenated techniques are recommended for quantifying trace impurities in this compound? A:

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Set MRM transitions for parent ion (m/z 377 → 259) and common impurities.
  • ICP-MS : Detect residual heavy metals (e.g., Pd from catalysis) with detection limits <1 ppb.
  • NMR qNMR : Use deuterated DMSO as solvent and 1,4-bis(trimethylsilyl)benzene as internal standard for quantitative analysis .

Handling Air/Moisture Sensitivity

Q: What procedural safeguards are critical for experiments requiring anhydrous conditions? A:

  • Equipment : Use Schlenk lines for solvent drying and gloveboxes (<1 ppm O2_2/H2_2O) for sensitive steps.
  • Inert Atmosphere : Purge reaction vessels with argon (3 cycles) before adding reagents.
  • Real-Time Monitoring : Install in-line moisture sensors (Karl Fischer) for reaction mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.